molecular formula C19H17ClN4O2 B3446957 N-[4-(acetylamino)phenyl]-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-[4-(acetylamino)phenyl]-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B3446957
M. Wt: 368.8 g/mol
InChI Key: QRTHHNIJTXPFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as "ACP-105," is a synthetic compound that has been extensively studied in scientific research. ACP-105 is a selective androgen receptor modulator (SARM) that has shown promising results in various fields of research.

Mechanism of Action

ACP-105 works by selectively binding to androgen receptors in the body. Androgen receptors are found in various tissues such as muscle, bone, and prostate gland. ACP-105 selectively binds to these receptors, which leads to the activation of certain genes and the production of proteins that are important for muscle growth, bone density, and other physiological processes.
Biochemical and Physiological Effects:
ACP-105 has been shown to have a range of biochemical and physiological effects. In animal studies, ACP-105 has been shown to increase muscle mass and strength, improve bone density, and reduce fat mass. The compound has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

ACP-105 has several advantages for use in lab experiments. The compound is highly selective for androgen receptors, which reduces the risk of unwanted side effects. ACP-105 is also orally bioavailable, which makes it easy to administer in animal studies. However, there are some limitations to the use of ACP-105 in lab experiments. The compound is relatively new, and there is limited data available on its long-term safety and efficacy.

Future Directions

There are several future directions for the study of ACP-105. One area of research is the potential use of the compound in the treatment of muscle wasting and other conditions that affect muscle mass and strength. Another area of research is the potential use of ACP-105 in improving cognitive function and memory. Additionally, further studies are needed to fully understand the long-term safety and efficacy of ACP-105.

Scientific Research Applications

ACP-105 has been extensively studied in scientific research for its potential therapeutic applications. The compound has shown promising results in the treatment of various conditions such as muscle wasting, osteoporosis, and prostate cancer. ACP-105 has also been studied for its potential use in improving cognitive function and memory.

properties

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-12-17(18(20)24(23-12)16-6-4-3-5-7-16)19(26)22-15-10-8-14(9-11-15)21-13(2)25/h3-11H,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTHHNIJTXPFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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